ヨシムラクトングリーン (YLG)

説明

Yoshimulactone Green (YLG) is a fluorescence turn-on probe . It activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It is used to describe how strigolactones bind to and act via ShHTLs, the diverged family of a/b hydrolase-fold proteins in Striga .

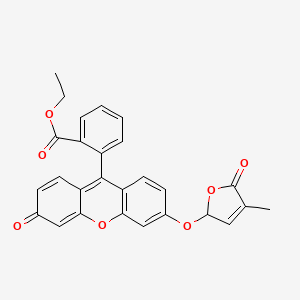

Molecular Structure Analysis

Yoshimulactone Green (YLG) has a molecular weight of 456.45 . Its molecular formula is C27H20O7 . The InChI code is1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 . Chemical Reactions Analysis

Yoshimulactone Green (YLG) is used in assays as a substrate . SL receptors catalyze single-turnover reactions and form covalent bonds with the SL hydrolysate .Physical and Chemical Properties Analysis

Yoshimulactone Green (YLG) is a light yellow to brown powder to crystal . Its melting point ranges from 188.0 to 193.0 °C .科学的研究の応用

ヨシムラクトングリーン (YLG) の科学研究における用途の包括的な分析

農業研究における寄生雑草防除のためのストリゴラクトンシグナル伝達: ヨシムラクトングリーン (YLG) は、ストリゴラクトンシグナル伝達を活性化する蛍光プローブとして機能し、ストリガなどの寄生雑草による深刻な農業被害の理解と防除に不可欠です。 YLG はストリゴラクトン受容体と結合する能力があり、これらの相互作用を可視化することで、寄生虫のメカニズムと作物保護の可能性に関する洞察を得ることができます .

生化学研究におけるストリゴラクトン受容体の探査: 生化学では、YLG はストリゴラクトン受容体によるシグナルの認識を明らかにするために使用されます。この用途は、ストリゴラクトンシグナル伝達と受容体活性の遺伝的側面を研究するために特に重要です。 YLG をターンオンプローブとして使用することで、研究者はストリゴラクトンが寄生植物における分岐したタンパク質ファミリーにどのように結合し、作用するかを観察することができます .

ナノテクノロジー蛍光ターンオンプローブ: YLG の役割はナノテクノロジーにも及び、合成または天然のストリゴラクトンと競合して受容体に結合し、検出可能な蛍光生成物を生成します。 この用途は、農業の強化や医療診断など、さまざまな用途に使用できる新しいナノマテリアルの開発にとって重要です .

医療研究における発芽メカニズムの理解: 医療研究の文脈では直接言及されていませんが、YLG は特定のタンパク質に暴露されると緑色の蛍光を生成する能力があり、発芽メカニズムを分子レベルで理解するのに役立つ可能性があります。これは、標的薬物送達システムやバイオマーカー検出などの医療用途につながる可能性があります .

ケミカルバイオロジーにおける受容体タンパク質の特性評価: ケミカルバイオロジーでは、YLG は根寄生植物からの SL 受容体の特性評価に使用されます。 プローブのデザインにより、受容体リガンド相互作用の研究が可能になり、同様のタンパク質ファミリーを標的とする新しい農薬や治療薬の開発につながる可能性があります .

植物科学における加水分解アッセイと受容体研究: YLG は、植物科学でも、ストリゴラクトンとその受容体間の相互作用を研究するためのインビトロ加水分解アッセイに使用されます。 この用途は、植物の発達と種間相互作用の理解に不可欠な受容体タンパク質の酵素活性と特異性に関する貴重なデータを提供します .

Science:破解一种农业大敌的信号机制 - 生物通 Probing strigolactone receptors in with fluorescence - Science ストリゴラクトン受容体に作用する蛍光性アゴニスト “ヨシムラクトングリーン” | 東京化成工業株式会社 The Applications of Nanotechnology in Crop Production - MDPI YLG_en - itbm.nagoya-u.ac.jp Nucleotide metabolism: Salvaging chemotherapy - Nature Expansion of the Strigolactone Profluorescent Probes Repertory: The … - Frontiers Frontiers | A New Series of Carlactonoic Acid Based Strigolactone … - Frontiers

作用機序

Target of Action

Yoshimulactone Green (YLG) primarily targets the strigolactone receptors . These receptors are a diverged family of α/β hydrolase-fold proteins in Striga, a parasitic plant . The strigolactone receptors play a crucial role in the perception and signaling of strigolactones, a group of plant hormones .

Mode of Action

Yoshimulactone Green (YLG) activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It binds to the strigolactone receptors and triggers a series of biochemical reactions . This interaction results in changes in the receptor’s activity, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The activation of strigolactone receptors by Yoshimulactone Green (YLG) affects the strigolactone signaling pathway . Strigolactones are involved in various physiological processes, including shoot branching, root architecture, pathogen defense, and responses to abiotic stress . Therefore, the activation of strigolactone signaling by YLG can have downstream effects on these physiological processes.

Pharmacokinetics

It is known that ylg is a fluorescence turn-on probe , suggesting that it can be detected and tracked in biological systems, which could provide insights into its pharmacokinetic properties.

Result of Action

The activation of strigolactone signaling by Yoshimulactone Green (YLG) results in the illumination of signal perception by the strigolactone receptors . This can lead to changes in plant physiology, such as modifications in shoot branching and root architecture . In the case of Striga, a parasitic plant, YLG can stimulate seed germination .

Action Environment

The action of Yoshimulactone Green (YLG) can be influenced by various environmental factors. For instance, the presence of strigolactones in the soil can affect the activity of YLG, as strigolactones are known to induce seed germination in parasitic plants . .

生化学分析

Cellular Effects

Yoshimulactone Green has been shown to influence various cellular processes in plants. By activating strigolactone signaling, Yoshimulactone Green affects cell function, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been used to study the germination of Striga seeds, where it activates strigolactone receptors and induces seed germination . This makes Yoshimulactone Green a powerful tool for investigating the cellular effects of strigolactones on plant development and interactions with other organisms.

Molecular Mechanism

The molecular mechanism of Yoshimulactone Green involves its binding to strigolactone receptors, specifically the ShHTLs in Striga hermonthica . Upon binding, Yoshimulactone Green is hydrolyzed by the receptor’s hydrolase activity, leading to the release of a fluorescent product. This fluorescence allows researchers to visualize the perception of strigolactones and study the dynamics of strigolactone signaling. The activation of strigolactone signaling by Yoshimulactone Green also involves changes in gene expression and modulation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yoshimulactone Green can change over time. The stability and degradation of Yoshimulactone Green are important factors to consider when conducting experiments. Studies have shown that Yoshimulactone Green remains stable and retains its fluorescence activity for extended periods, allowing for long-term observations of strigolactone signaling . The degradation of Yoshimulactone Green over time can affect its fluorescence intensity and the accuracy of measurements, making it essential to monitor its stability during experiments.

Metabolic Pathways

Yoshimulactone Green is involved in the metabolic pathways of strigolactone signaling. It interacts with strigolactone receptors, leading to its hydrolysis and activation of strigolactone signaling pathways . The enzymes and cofactors involved in the hydrolysis of Yoshimulactone Green play crucial roles in its metabolic processing. Understanding these metabolic pathways is essential for elucidating the mechanisms of strigolactone signaling and the role of Yoshimulactone Green in these processes.

Transport and Distribution

The transport and distribution of Yoshimulactone Green within cells and tissues are critical for its function as a fluorescent probe. Yoshimulactone Green is transported to specific cellular compartments where it interacts with strigolactone receptors . The localization and accumulation of Yoshimulactone Green in these compartments allow for the visualization of strigolactone signaling in real-time. Transporters and binding proteins may also play roles in the distribution of Yoshimulactone Green within cells.

Subcellular Localization

Yoshimulactone Green exhibits specific subcellular localization, which is essential for its activity and function. It is targeted to compartments where strigolactone receptors are present, allowing for the visualization of strigolactone perception and signaling . Post-translational modifications and targeting signals may direct Yoshimulactone Green to specific organelles or compartments, enhancing its effectiveness as a fluorescent probe for studying strigolactone signaling.

特性

IUPAC Name |

ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRFZINIRYDHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

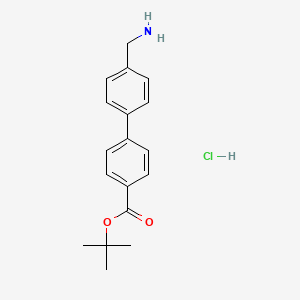

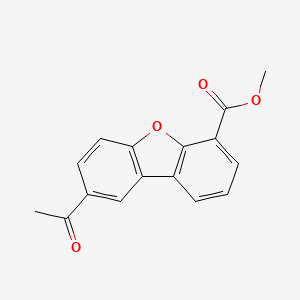

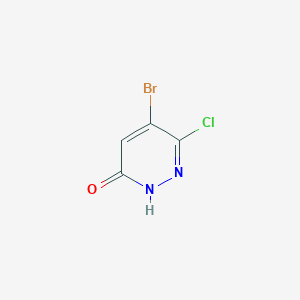

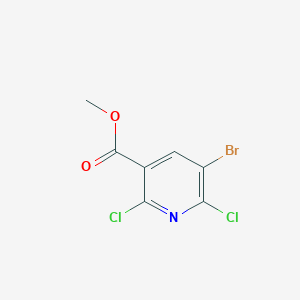

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(Dibenzo[b,d]furan-4-yl)-9H-fluoren-9-ol](/img/structure/B1495118.png)

![9-(4'-chloro-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B1495129.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid](/img/structure/B1495130.png)

![4'''-Bromo-[1,1';4',1'';3'',1''']quaterphenyl](/img/structure/B1495150.png)